molecular formula C22H23ClN2O5 B270884 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270884
M. Wt: 430.9 g/mol
InChI Key: NZDGLIQYAZTUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of various enzymes and pathways involved in cell proliferation and inflammation. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce the expression of various pro-apoptotic genes, leading to the death of cancer cells.
Biochemical and physiological effects:
2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses. Additionally, it has been shown to possess low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its high potency and selectivity towards cancer cells. Additionally, it has been found to possess low toxicity, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for research purposes.

Future Directions

There are several future directions for the research and development of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the mechanism of action and potential applications of this compound in other fields such as anti-bacterial and anti-viral therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anti-cancer drug.

Synthesis Methods

The synthesis of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 5-chloro-2-methoxyaniline with 2-oxo-2-phenylethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in the presence of a catalyst. The reaction results in the formation of the desired compound, which can be purified by various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory, anti-bacterial, and anti-viral properties, making it a promising candidate for the development of new drugs.

properties

Product Name

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C22H23ClN2O5

Molecular Weight

430.9 g/mol

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23ClN2O5/c1-13-6-14(2)8-17(7-13)25-11-15(9-21(25)27)22(28)30-12-20(26)24-18-10-16(23)4-5-19(18)29-3/h4-8,10,15H,9,11-12H2,1-3H3,(H,24,26)

InChI Key

NZDGLIQYAZTUAC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC)C

Origin of Product

United States

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